Cas no 83493-06-5 (Benzene,4-[[2-(4-chlorophenyl)-2-methylbutoxy]methyl]-1-fluoro-2-phenoxy-)
![Benzene,4-[[2-(4-chlorophenyl)-2-methylbutoxy]methyl]-1-fluoro-2-phenoxy- structure](https://www.kuujia.com/scimg/cas/83493-06-5x500.png)
83493-06-5 structure
Product name:Benzene,4-[[2-(4-chlorophenyl)-2-methylbutoxy]methyl]-1-fluoro-2-phenoxy-
Benzene,4-[[2-(4-chlorophenyl)-2-methylbutoxy]methyl]-1-fluoro-2-phenoxy- Chemical and Physical Properties
Names and Identifiers
-
- Benzene,4-[[2-(4-chlorophenyl)-2-methylbutoxy]methyl]-1-fluoro-2-phenoxy-
- 4-((2-(4-Chlorophenyl)-2-methylbutoxy)methyl)-1-fluoro-2-phenoxybenzen e
- 4-[[2-(4-chlorophenyl)-2-methylbutoxy]methyl]-1-fluoro-2-phenoxybenzene
- Benzene, 4-((2-(4-chlorophenyl)-2-methylbutoxy)methyl)-1-fluoro-2-phenoxy-
- 3-Phenoxy-4-fluorobenzyl 2-(4-chlorophenyl)-2-methylbutyl ether
- 83493-06-5
- DTXSID101003478
- 4-{[2-(4-Chlorophenyl)-2-methylbutoxy]methyl}-1-fluoro-2-phenoxybenzene
- SCHEMBL10837274
- 4-((2-(4-Chlorophenyl)-2-methylbutoxy)methyl)-1-fluoro-2-phenoxybenzene
-
- Inchi: InChI=1S/C24H24ClFO2/c1-3-24(2,19-10-12-20(25)13-11-19)17-27-16-18-9-14-22(26)23(15-18)28-21-7-5-4-6-8-21/h4-15H,3,16-17H2,1-2H3
- InChI Key: IQPIVIUXARHSLB-UHFFFAOYSA-N
- SMILES: CCC(C)(COCC1=CC(=C(C=C1)F)OC2=CC=CC=C2)C3=CC=C(C=C3)Cl
Computed Properties
- Exact Mass: 398.145
- Monoisotopic Mass: 398.145
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 28
- Rotatable Bond Count: 8
- Complexity: 448
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 7
- Topological Polar Surface Area: 18.5Ų
Experimental Properties
- Density: 1.163
- Boiling Point: 459.3°C at 760 mmHg
- Flash Point: 231.6°C
- Refractive Index: 1.563
Benzene,4-[[2-(4-chlorophenyl)-2-methylbutoxy]methyl]-1-fluoro-2-phenoxy- Related Literature
-
1. Calixarene-facilitated transfer of alkali metal ions across the polarised liquid–liquid interfaceJoanna Wickens,Robert A. W. Dryfe,Francis S. Mair,Robin G. Pritchard,Roy Hayes,Damien W. M. Arrigan New J. Chem., 2000,24, 149-154
-
Chuei-Jhih Chiou,Bing-Jian Sun,A. H. H. Chang Phys. Chem. Chem. Phys., 2015,17, 7838-7847
-
Carr Hoi Yi Ho,Huanyang Cao,Yong Lu,Tsz-Ki Lau,Sin Hang Cheung,Ho-Wa Li,Hang Yin,Ka Lok Chiu,Lik-Kuen Ma,Yuanhang Cheng,Sai-Wing Tsang,Xinhui Lu,Shu Kong So,Beng S. Ong J. Mater. Chem. A, 2017,5, 23662-23670
-
Jingsi Chen,Jifang Liu,Hongbo Zeng Biomater. Sci., 2021,9, 3543-3575
-
Sue Watson,Anna M. Grabowska Polym. Chem., 2014,5, 5320-5329
83493-06-5 (Benzene,4-[[2-(4-chlorophenyl)-2-methylbutoxy]methyl]-1-fluoro-2-phenoxy-) Related Products
- 537668-77-2(2-({4-oxo-3-phenyl-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)-N-phenylacetamide)
- 146794-75-4(2-(4-METHYLPIPERAZIN-1-YL)-1,3-BENZOTHIAZOL-6-OL)
- 1099031-71-6(3-Methyl-5-(2,2,2-trifluoroacetamido)thiophene-2-carboxylic acid)
- 1218771-02-8(2,7-Bis(trimethylstannyl)naphtho[1,2-b;5,6-b']dithiophene)
- 1823457-26-6(Methyl 2-4-(Benzyloxy)-2-cyanophenylacetate)
- 2137610-03-6(Butane, 1-chloro-3,3-dimethyl-2-[(2-propen-1-yloxy)methyl]-)
- 2171262-25-0((3S)-3-{2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)ethoxyacetamido}butanoic acid)
- 1806875-22-8(Ethyl 3-cyano-5-(difluoromethyl)-4-fluoropyridine-2-acetate)
- 2094295-29-9(5-bromo-2-chloro-N-[2-(2-methylpropyl)-2,3-dihydro-1H-isoindol-4-yl]pyridine-3-sulfonamide)
- 2172558-99-3(1-(3,5-dimethylphenyl)-2-fluoroethan-1-one)
Recommended suppliers
atkchemica
Gold Member
CN Supplier
Reagent

Suzhou Senfeida Chemical Co., Ltd
Gold Member
CN Supplier
Bulk

Zhangzhou Sinobioway Peptide Co.,Ltd.
Gold Member
CN Supplier
Reagent

Baoji Haoxiang Bio-technology Co.Ltd
Gold Member
CN Supplier
Bulk